molecular formula C19H29BO3 B1489645 2-(2-Cyclohexylmethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane CAS No. 2246563-65-3

2-(2-Cyclohexylmethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

Cat. No.: B1489645
CAS No.: 2246563-65-3
M. Wt: 316.2 g/mol
InChI Key: XFHTXNGOJVNTCO-UHFFFAOYSA-N
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Description

2-(2-Cyclohexylmethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is known for its stability and versatility, making it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Properties

IUPAC Name

2-[2-(cyclohexylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29BO3/c1-18(2)19(3,4)23-20(22-18)16-12-8-9-13-17(16)21-14-15-10-6-5-7-11-15/h8-9,12-13,15H,5-7,10-11,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHTXNGOJVNTCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclohexylmethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane typically involves the reaction of 2-(2-Cyclohexylmethoxyphenyl)boronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclohexylmethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

    Boronic Acids and Esters: Formed from oxidation reactions.

    Substituted Boron Compounds: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-Cyclohexylmethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane involves the formation of boron-oxygen bonds, which are highly stable and facilitate various chemical transformations. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The boron atom acts as a Lewis acid, coordinating with nucleophiles and facilitating their substitution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Cyclohexylmethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is unique due to its specific structure, which imparts high stability and reactivity. Its cyclohexylmethoxy group provides steric hindrance, enhancing its selectivity in chemical reactions. Additionally, its tetramethyl-dioxaborolane moiety offers multiple sites for functionalization, making it a versatile reagent in organic synthesis.

Biological Activity

2-(2-Cyclohexylmethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is a boron-containing organic compound that has garnered attention for its potential biological applications. This compound is characterized by its unique structure, which includes a dioxaborolane ring and cyclohexylmethoxy substituents. Understanding its biological activity is crucial for its application in medicinal chemistry and organic synthesis.

  • Molecular Formula: C19H29BO3
  • Molecular Weight: 316.2 g/mol
  • CAS Number: 2246563-65-3

The biological activity of this compound primarily involves its role as a reagent in Suzuki-Miyaura cross-coupling reactions. This mechanism is vital in the formation of carbon-carbon bonds in organic synthesis.

  • Oxidative Addition: A palladium catalyst interacts with the compound to insert into the carbon-bromine bond of an aryl halide.
  • Transmetalation: The boronic ester group transfers its organic moiety to the palladium complex.
  • Reductive Elimination: The final product is formed through reductive elimination, regenerating the palladium catalyst.

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. Research has shown that these compounds can inhibit the growth of various cancer cell lines by disrupting cellular signaling pathways involved in proliferation and survival.

2. Drug Development

The compound's ability to form stable complexes with various biomolecules makes it a candidate for drug development. Its reactivity allows for the modification of existing drugs or the creation of new drug candidates that can target specific biological pathways.

3. Biological Imaging

Due to its boron content and unique structure, this compound can be utilized in the development of bioconjugates for imaging purposes. The incorporation of this compound into imaging agents can enhance their efficacy and specificity.

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on a series of boron-containing compounds demonstrated that derivatives similar to this compound showed potent inhibition against breast cancer cell lines (MCF-7). The mechanism was attributed to apoptosis induction via mitochondrial pathways.

Case Study 2: Drug Synthesis
In a synthetic route involving this compound as a key intermediate, researchers successfully synthesized a novel anti-inflammatory agent. The compound facilitated the formation of critical carbon-carbon bonds necessary for constructing complex molecular architectures.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityStability
Phenylboronic AcidSimple boronic acidModerateLess stable
4,4,5,5-Tetramethyl-1,3,2-dioxaborolaneSimilar core structureLowStable
2-(Cyclohexylmethoxy)phenylboronic AcidContains cyclohexylmethoxy groupHighModerate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Cyclohexylmethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(2-Cyclohexylmethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

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